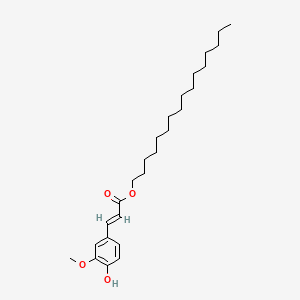
Hexadecyl ferulate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl ferulate is a derivative of ferulic acid, a phenolic compound known for its antioxidant properties. The compound is formed by esterifying ferulic acid with hexadecanol, resulting in a molecule that combines the beneficial properties of ferulic acid with the lipophilic characteristics of hexadecanol. This combination enhances its ability to penetrate biological membranes, making it a promising candidate for various applications in medicine, biology, and industry .
Vorbereitungsmethoden
Hexadecyl ferulate can be synthesized through several methods, with Steglich esterification being one of the most common. This method involves the reaction of ferulic acid with hexadecanol in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically yields a high percentage of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, enzymatic methods using feruloyl esterases have been explored for more environmentally friendly production .
Analyse Chemischer Reaktionen
Hexadecyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexadecyl alcohol and ferulic acid derivatives.
Substitution: Various substituted ferulates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products.
Biology: Studied for its ability to cross the blood-brain barrier, making it a potential candidate for neuroprotective therapies.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used as an antioxidant in food and cosmetic products to enhance shelf life and stability.
Wirkmechanismus
Hexadecyl ferulate exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl ferulate is unique due to its combination of lipophilic and antioxidant properties. Similar compounds include:
Linoleyl ferulate: Another ester of ferulic acid with a different fatty alcohol, showing similar antioxidant properties but differing in its ability to inhibit α-glucosidase.
Octyl ferulate: A shorter-chain ester of ferulic acid, which may have different solubility and membrane permeability characteristics.
Eigenschaften
CAS-Nummer |
64190-80-3 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+ |
InChI-Schlüssel |
ZISDTRGMDDVTKY-CZIZESTLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)

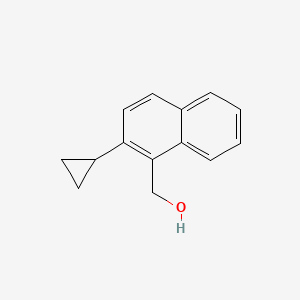
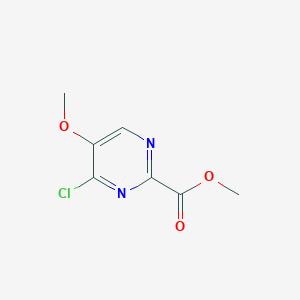
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)

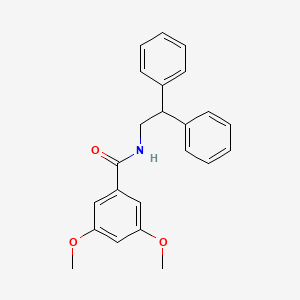
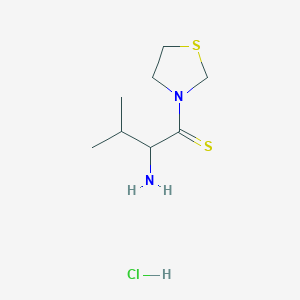
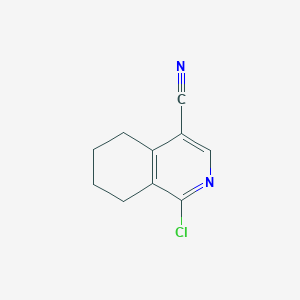
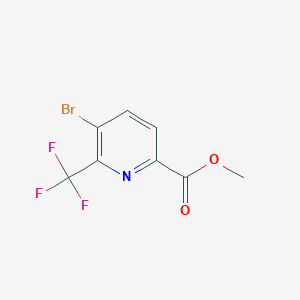
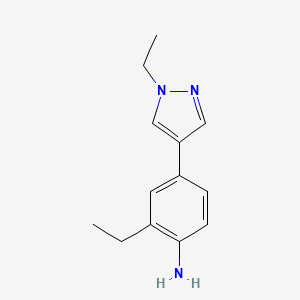
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)


